molecular formula C15H28O2 B14599035 Methyl tetradec-8-enoate CAS No. 61012-45-1

Methyl tetradec-8-enoate

Cat. No.: B14599035
CAS No.: 61012-45-1
M. Wt: 240.38 g/mol
InChI Key: SFZAMCGKHIDFDI-UHFFFAOYSA-N
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Description

Methyl tetradec-8-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-8-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used in this process include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl tetradec-8-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl tetradec-8-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release tetradecenoic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tetradec-8-enoate is unique due to its specific chain length and the presence of a single double bond, which provides a balance between reactivity and stability. This makes it suitable for various applications where controlled reactivity is desired .

Properties

CAS No.

61012-45-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-8-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h7-8H,3-6,9-14H2,1-2H3

InChI Key

SFZAMCGKHIDFDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCC(=O)OC

Origin of Product

United States

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